molecular formula C8H7ClN2O3S B2930812 2-chloro-N-(4-nitrophenyl)sulfanylacetamide CAS No. 81386-70-1

2-chloro-N-(4-nitrophenyl)sulfanylacetamide

Cat. No.: B2930812
CAS No.: 81386-70-1
M. Wt: 246.67
InChI Key: NKLHLQNCIAHFJD-UHFFFAOYSA-N
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Description

2-chloro-N-(4-nitrophenyl)sulfanylacetamide is an organic compound with the molecular formula C8H7ClN2O3S It is characterized by the presence of a chloro group, a nitrophenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-nitrophenyl)sulfanylacetamide typically involves the reaction of 2-chloroacetamide with 4-nitrothiophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-nitrophenyl)sulfanylacetamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ethanol, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-chloro-N-(4-aminophenyl)sulfanylacetamide.

    Oxidation: 2-chloro-N-(4-nitrophenyl)sulfinylacetamide or 2-chloro-N-(4-nitrophenyl)sulfonylacetamide.

Scientific Research Applications

2-chloro-N-(4-nitrophenyl)sulfanylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-nitrophenyl)sulfanylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially affecting their function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the sulfanylacetamide moiety.

    4-chloro-2-nitroaniline: Similar structure but with an amino group instead of the sulfanylacetamide moiety.

    2-chloro-5-nitrophenol: Similar structure but with the nitro group in a different position.

Uniqueness

2-chloro-N-(4-nitrophenyl)sulfanylacetamide is unique due to the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties. This moiety allows for the formation of disulfide bonds and provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N-(4-nitrophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3S/c9-5-8(12)10-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLHLQNCIAHFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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